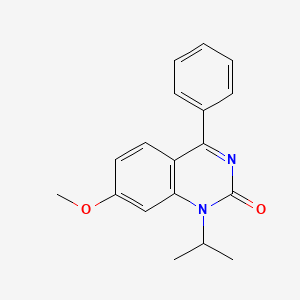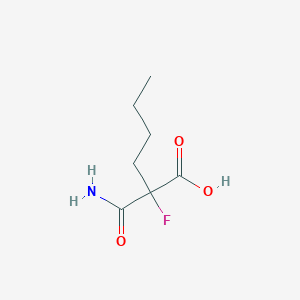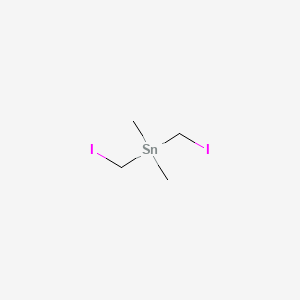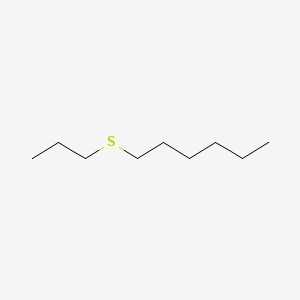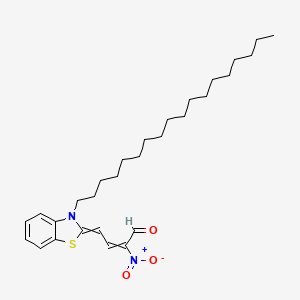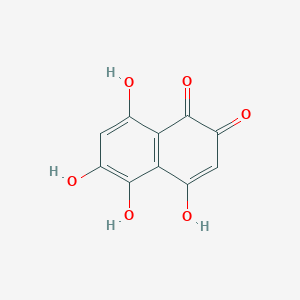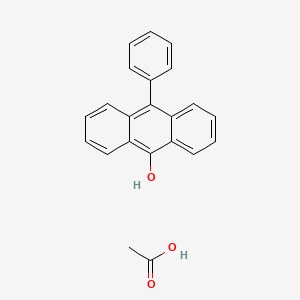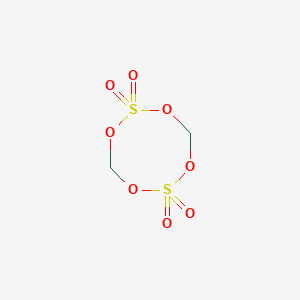
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide can be synthesized through organic synthesis methods. One common route involves the reaction of formaldehyde with chloromethyl chlorosulfate under specific conditions . The reaction typically requires controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, formaldehyde, and chloromethyl chlorosulfate . The reactions often require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds .
Wissenschaftliche Forschungsanwendungen
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide involves its strong oxidative properties. It can donate oxygen atoms to other molecules, leading to their oxidation . This property makes it useful in various chemical reactions where oxidation is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,6-Oxadithiane, 2,2,6,6-tetraoxide: Another compound with strong oxidative properties used in organic synthesis.
2,2,6,6-Tetramethylpiperidine: Used as a catalyst in organic reactions.
Uniqueness
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide is unique due to its specific molecular structure and high oxidative potential, making it particularly effective in reactions requiring strong oxidizing agents .
Eigenschaften
CAS-Nummer |
20757-83-9 |
|---|---|
Molekularformel |
C2H4O8S2 |
Molekulargewicht |
220.2 g/mol |
IUPAC-Name |
1,3,5,7,2,6-tetraoxadithiocane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C2H4O8S2/c3-11(4)7-1-8-12(5,6)10-2-9-11/h1-2H2 |
InChI-Schlüssel |
YBIMAZZFYMAZRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OS(=O)(=O)OCOS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

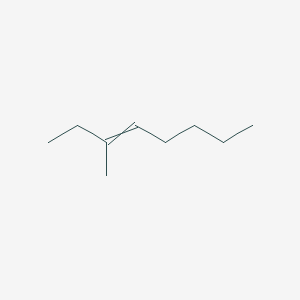
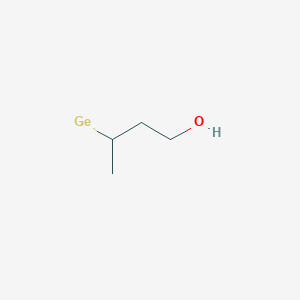
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)

